molecular formula C20H15FN4O B2683094 4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide CAS No. 847387-83-1

4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide

Cat. No.: B2683094
CAS No.: 847387-83-1
M. Wt: 346.365
InChI Key: BHYWJTJZVANMSU-UHFFFAOYSA-N
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Description

4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide is a complex organic compound that features a fluorine atom, an imidazo[1,2-a]pyrimidine moiety, and a benzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a fluorinated benzoyl chloride and an imidazo[1,2-a]pyrimidine derivative. The reaction is usually carried out in the presence of a base such as triethylamine, under anhydrous conditions, and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide
  • 4-Fluoro-N-(5-{imidazo[1,2-A]pyridin-2-YL}-2-methylphenyl)benzamide
  • 4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-ethylphenyl)benzamide

Uniqueness

4-Fluoro-N-(5-{imidazo[1,2-A]pyrimidin-2-YL}-2-methylphenyl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable candidate for various research and therapeutic applications .

Properties

IUPAC Name

4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O/c1-13-3-4-15(18-12-25-10-2-9-22-20(25)24-18)11-17(13)23-19(26)14-5-7-16(21)8-6-14/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYWJTJZVANMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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